molecular formula C22H31N3O5S3 B13740254 N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate CAS No. 39841-98-0

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate

Cat. No.: B13740254
CAS No.: 39841-98-0
M. Wt: 513.7 g/mol
InChI Key: SNMDCRUEMUUGKH-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its sulfonamide group, piperazine ring, and benzothiepine core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiepine core, followed by the introduction of the sulfonamide group and the piperazine ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Common reagents used in the synthesis include dimethylamine, piperazine, and various sulfonating agents .

Chemical Reactions Analysis

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate undergoes several types of chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonamide group and piperazine ring play crucial roles in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;methanesulfonate can be compared with other similar compounds, such as:

Properties

CAS No.

39841-98-0

Molecular Formula

C22H31N3O5S3

Molecular Weight

513.7 g/mol

IUPAC Name

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate

InChI

InChI=1S/C21H27N3O2S2.CH4O3S/c1-22(2)28(25,26)17-8-9-21-18(15-17)19(24-12-10-23(3)11-13-24)14-16-6-4-5-7-20(16)27-21;1-5(2,3)4/h4-9,15,19H,10-14H2,1-3H3;1H3,(H,2,3,4)

InChI Key

SNMDCRUEMUUGKH-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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